

Spectroscopic Standoff: A Comparative Analysis of 4-MAP and its Analogues

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Compound of Interest

Compound Name: 4-(Methylamino)pyridine

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[City, State] – [Date] – In a comprehensive guide for researchers, scientists, and drug development professionals, this publication offers an in-depth spectroscopic comparison of 4-methoxyphencyclidine (4-MAP) and its key analogues, including 3-methoxyphencyclidine (3-MeO-PCP) and the parent compound, phencyclidine (PCP). This guide provides a critical resource for the unambiguous identification and differentiation of these compounds through a detailed examination of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.

The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Arylcyclohexylamines, such as 4-MAP and its analogues, are a prominent class of NPS known for their dissociative anesthetic properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.^[1] Their structural similarities often complicate their identification, necessitating robust analytical techniques. This guide aims to provide clear, comparative spectroscopic data to aid in the precise characterization of these substances.

At a Glance: Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic features of 4-MAP, 3-MeO-PCP, and PCP.

Table 1: ¹H NMR Spectral Data Comparison (δ ppm)

Proton Assignment	4-MeO-PCP[2]	3-MeO-PCP	PCP
Methoxy (Ar-OCH ₃)	3.85	~3.8	N/A
Aromatic (Ar-H)	7.4 (d), 7.0 (d)	~6.8-7.3 (m)	~7.2-7.6 (m)
Piperidine (α -CH ₂)	~2.4-2.6	~2.4-2.6	~2.4-2.6
Piperidine (β, γ -CH ₂)	~1.4-1.7	~1.4-1.7	~1.4-1.7
Cyclohexyl (CH ₂)	~1.2-2.2	~1.2-2.2	~1.2-2.2

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. "d" denotes a doublet and "m" denotes a multiplet.

Table 2: ¹³C NMR Spectral Data Comparison (δ ppm)

Carbon Assignment	4-MeO-PCP	3-MeO-PCP	PCP
Aromatic (C-OCH ₃)	~158	~159	N/A
Aromatic (C-H)	~113, 128	~112, 113, 119, 129	~126, 127, 128
Aromatic (Quaternary)	~135	~145	~143
Methoxy (O-CH ₃)	~55	~55	N/A
Cyclohexyl (Quaternary)	~60	~60	~60
Piperidine (α -C)	~50	~50	~50
Piperidine (β, γ -C)	~25, 27	~25, 27	~25, 27
Cyclohexyl (C)	~22, 26, 35	~22, 26, 35	~22, 26, 35

Note: Data for 3-MeO-PCP and PCP are compiled from various sources and may show slight variations.

Table 3: Mass Spectrometry (MS) Data Comparison (m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragment Ions
4-MeO-PCP[2]	273	188	272 (M-1), 214, 121
3-MeO-PCP[3]	273	200	272 (M-1), 230, 121
PCP[4]	243	200	242 (M-1), 166, 158, 91

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data Comparison (cm⁻¹)

Vibrational Mode	4-MeO-PCP (HCl Salt)[2]	3-MeO-PCP	PCP (HCl Salt)
N-H ⁺ Stretch (amine salt)	2000-2700	2000-2700	2000-2700
C-H Stretch (aliphatic)	2800-3000	2800-3000	2800-3000
C=C Stretch (aromatic)	~1610, 1510	~1600, 1480	~1600, 1490
C-O Stretch (aryl ether)	~1245	~1250	N/A
Fingerprint Region	500-1600 (complex)	500-1600 (complex)	500-1600 (complex)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.
 - Referencing: Calibrate the spectrum to the deuterated solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: Utilize a GC system coupled to a mass selective detector (MSD) operating in electron ionization (EI) mode.
- GC Conditions:

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 μ m film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector Temperature: 250-280 °C.
- Injection Mode: Split (e.g., 20:1 or 50:1).
- Oven Temperature Program: Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 2-5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 40-550 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy

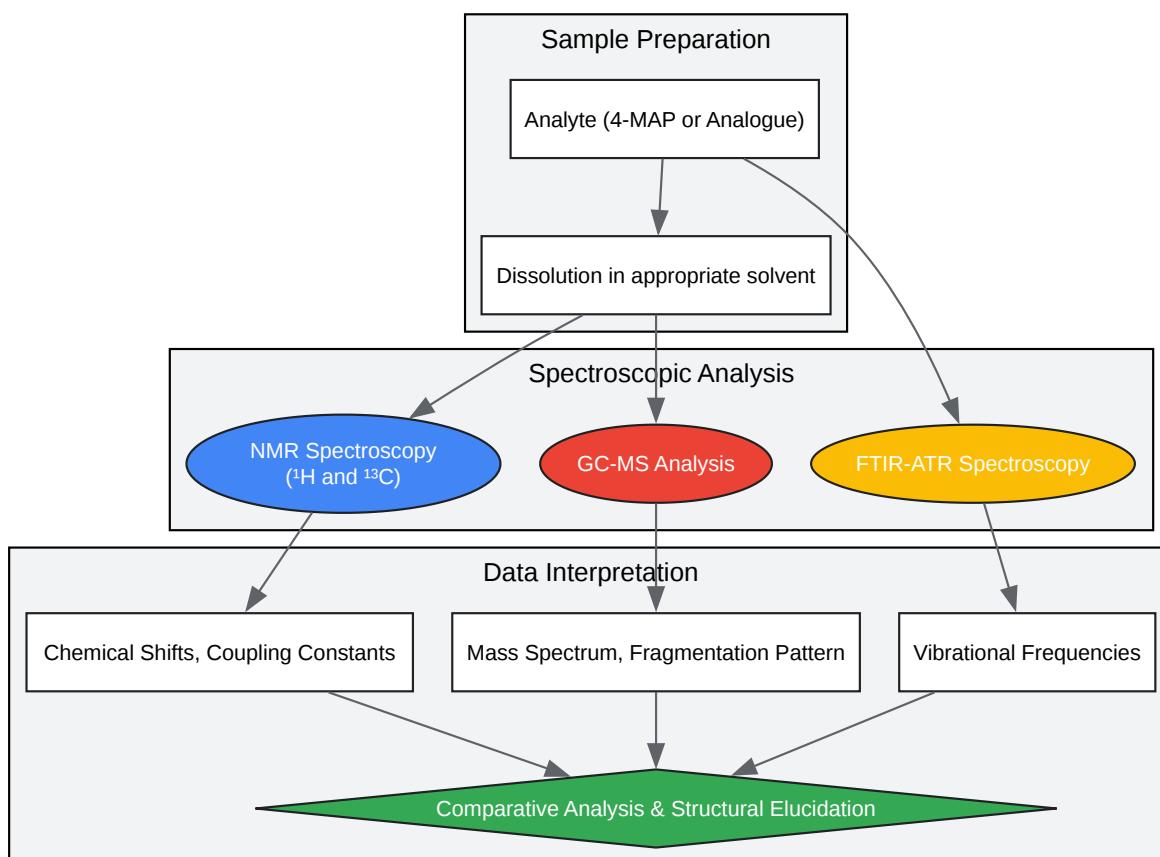
- Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer equipped with a single-bounce ATR accessory.
- Data Acquisition:
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal, then collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

Signaling Pathway and Mechanism of Action

4-MAP and its analogues are known to primarily function as non-competitive antagonists of the NMDA receptor. This interaction is central to their psychoactive effects. The following diagram illustrates the general experimental workflow for the spectroscopic analysis of these compounds.

Experimental Workflow for Spectroscopic Analysis

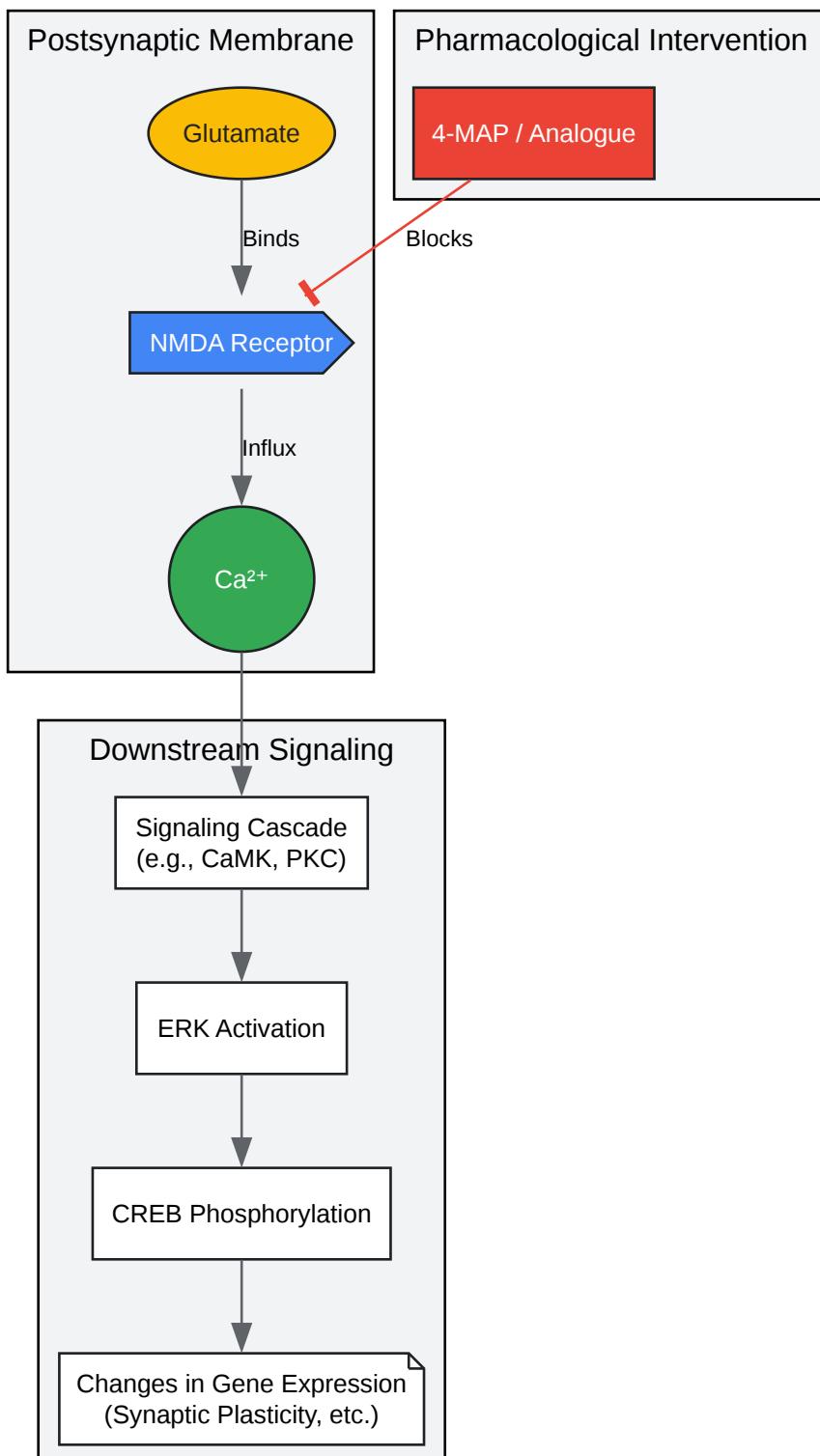


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A typical workflow for the spectroscopic analysis of 4-MAP and its analogues.

The primary mechanism of action for these compounds involves the blockade of the ion channel of the NMDA receptor, which is a key player in excitatory synaptic transmission in the central nervous system. This antagonism disrupts the normal flow of ions, particularly Ca^{2+} , into the neuron.

Simplified NMDA Receptor Signaling Pathway

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The antagonistic action of 4-MAP on the NMDA receptor signaling pathway.

Furthermore, studies have indicated that the rewarding and reinforcing effects of compounds like 4-MAP may be mediated through the activation of the mesolimbic dopamine pathway, leading to alterations in the levels of transcription factors such as CREB (cAMP response element-binding protein) in brain regions like the nucleus accumbens. This highlights the complex interplay between the glutamatergic and dopaminergic systems in the overall pharmacological effects of these substances.

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